1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one
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Overview
Description
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 5-position and an azetidinone ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as edoxaban , are known to inhibit human factor Xa, a key enzyme in the coagulation cascade .
Mode of Action
Edoxaban, for instance, acts as a direct, selective, reversible, and competitive inhibitor of human factor Xa . This inhibition prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Biochemical Pathways
Based on the potential target of action, it can be inferred that it may affect the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot .
Result of Action
If it acts similarly to edoxaban, it could potentially prevent blood clot formation by inhibiting the action of factor xa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one typically involves the reaction of 5-chloropyridine-2-carboxylic acid with appropriate reagents to form the azetidinone ring. One common method involves the use of ethyl 2-(5-chloropyridin-2-yl)acetate as a starting material, which undergoes cyclization under basic conditions to yield the desired azetidinone .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidinone ring to other functional groups.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring substituted with chlorine.
5-Chloro-2-pyridinyl)methylene-1,1-bisphosphonate: A bisphosphonate derivative with similar structural features.
Uniqueness
1-(5-Chloropyridin-2-yl)-3,3-dimethylazetidin-2-one is unique due to its azetidinone ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O/c1-10(2)6-13(9(10)14)8-4-3-7(11)5-12-8/h3-5H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYNWSMKWAJEMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=NC=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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